molecular formula C9H13FO2 B12997079 6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid

6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No.: B12997079
M. Wt: 172.20 g/mol
InChI Key: HIPKMQILTGBYKG-UHFFFAOYSA-N
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Description

6-(Fluoromethyl)bicyclo[410]heptane-3-carboxylic acid is an organic compound characterized by a bicyclic structure with a fluoromethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether to form the bicyclic structure . The fluoromethyl group can be introduced through a subsequent fluorination reaction using appropriate fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid is unique due to the presence of both the fluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties. The fluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid group allows for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C9H13FO2

Molecular Weight

172.20 g/mol

IUPAC Name

6-(fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid

InChI

InChI=1S/C9H13FO2/c10-5-9-2-1-6(8(11)12)3-7(9)4-9/h6-7H,1-5H2,(H,11,12)

InChI Key

HIPKMQILTGBYKG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2CC1C(=O)O)CF

Origin of Product

United States

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